Cyclopentanone, 2-(2-hexen-1-yl)-

Description

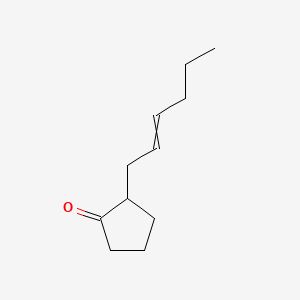

Cyclopentanone, 2-(2-hexen-1-yl)- (CAS 34687-46-2) is a substituted cyclopentanone derivative with the molecular formula C₁₁H₁₈O and a molecular weight of 166.26 g/mol. Its structure features a cyclopentanone core substituted at the 2-position with a (2E)-hexenyl group, as indicated by its SMILES notation: C(C1CCCC1=O)/C=C/CCC .

Properties

CAS No. |

34687-46-2 |

|---|---|

Molecular Formula |

C11H18O |

Molecular Weight |

166.26 g/mol |

IUPAC Name |

2-[(E)-hex-2-enyl]cyclopentan-1-one |

InChI |

InChI=1S/C11H18O/c1-2-3-4-5-7-10-8-6-9-11(10)12/h4-5,10H,2-3,6-9H2,1H3/b5-4+ |

InChI Key |

XXQYRQXKTWEIFQ-SNAWJCMRSA-N |

SMILES |

CCCC=CCC1CCCC1=O |

Isomeric SMILES |

CCC/C=C/CC1CCCC1=O |

Canonical SMILES |

CCCC=CCC1CCCC1=O |

Origin of Product |

United States |

Preparation Methods

Iron-Catalyzed Cross-Coupling Method

One efficient laboratory synthesis involves the iron-catalyzed cross-coupling of 2-[(2E)-3-chloroprop-2-en-1-yl]cyclopentanone with propylmagnesium bromide. This method leverages the reactivity of the chloropropenyl intermediate and the Grignard reagent under iron catalysis to form the desired cyclopentanone derivative with the 2-(2-hexen-1-yl) side chain.

- Catalyst: Iron-based catalyst

- Reagents: 2-[(2E)-3-chloroprop-2-en-1-yl]cyclopentanone, propylmagnesium bromide

- Conditions: Typically carried out under inert atmosphere, controlled temperature to avoid side reactions

- Outcome: High selectivity towards the target compound with good yield

This approach is favored for its mild conditions and relatively straightforward procedure suitable for laboratory-scale synthesis.

Bimetallic Catalytic Hydrogenation of Furfural

In industrial settings, cyclopentanone derivatives including 2-(2-hexen-1-yl)cyclopentanone can be produced via catalytic hydrogenation and rearrangement of furfural using bimetallic catalysts.

- Catalyst: Platinum-based bimetallic catalyst supported on carbon

- Starting Material: Furfural (a biomass-derived aldehyde)

- Conditions: Low hydrogen pressure, moderate temperature

- Mechanism: Hydrogenation of furfural followed by rearrangement to cyclopentanone structure

- Advantages: Sustainable feedstock, scalable process

This method is industrially attractive due to the use of renewable raw materials and efficient catalytic systems.

Enol Ether Intermediate Route (Patent Method)

A patented method for preparing 2-(1-vinyl-5-hexenyl)cyclopentanone, a closely related compound, involves:

- Reacting a ketal intermediate with an unsaturated alcohol to form an enol ether intermediate.

- Heating the intermediate at 80–95°C to promote enol ether formation.

- Rearranging the enol ether at 165–180°C in basic media (e.g., sodium methoxide) to yield the cyclopentanone derivative.

This multistep process is notable for its controlled reaction conditions and the formation of high-purity products suitable for fragrance applications.

- Temperature: 80–180°C in stages

- Reagents: Ketal, unsaturated alcohol, sodium methoxide

- Applications: Perfume composition enhancement due to the compound’s jasmine undertones.

Catalytic Addition of Alkenes (Patent CN101575274B)

A Chinese patent describes a high-yield, low-cost preparation method for 2-alkyl cyclopentanones, which can be adapted for 2-(2-hexen-1-yl)cyclopentanone by using appropriate alkenes such as 1-hexene.

- Process: Addition reaction of 5-carbon ring ketones with 3–15 carbon alkenes under elevated pressure.

- Preferred Alkenes: 1-amylene, 1-hexene, 1-heptene, or 1-octene.

- Advantages: Increased yield compared to normal pressure methods, high product purity, and shorter reaction times.

- Conditions: Elevated pressure and temperature optimized for alkene addition.

This method is industrially relevant for producing various 2-alkyl cyclopentanones including the target compound.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalysts/Reagents | Conditions | Yield & Purity | Application/Notes |

|---|---|---|---|---|---|

| Iron-catalyzed cross-coupling | 2-[(2E)-3-chloroprop-2-en-1-yl]cyclopentanone, propylmagnesium bromide | Iron catalyst | Inert atmosphere, mild temp. | High yield, selective | Laboratory synthesis |

| Bimetallic catalytic hydrogenation | Furfural | Pt-based bimetallic catalyst | Low H2 pressure, moderate temp. | Scalable, sustainable | Industrial production |

| Enol ether intermediate route | Ketal intermediate, unsaturated alcohol | Sodium methoxide (base) | 80–180°C in stages | High purity | Perfume industry, patented method |

| Catalytic alkene addition | Cyclopentanone, 1-hexene (or similar alkene) | Not specified (likely metal catalyst) | Elevated pressure and temp. | High yield, low cost | Industrial synthesis, patent CN101575274B |

Research Findings and Notes

- The iron-catalyzed cross-coupling method is noted for its efficiency in forming the carbon-carbon bond at the 2-position of cyclopentanone, crucial for the hexenyl side chain attachment.

- Industrial hydrogenation of furfural to cyclopentanone derivatives represents a green chemistry approach by utilizing biomass-derived feedstocks and recyclable catalysts.

- The enol ether intermediate method, patented and applied in fragrance chemistry, allows for the production of compounds with specific olfactory properties, emphasizing the importance of reaction control in product quality.

- The alkene addition method described in Chinese patent CN101575274B shows that reaction pressure and choice of alkene significantly influence yield and purity, offering a cost-effective route for industrial scale-up.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanone, 2-(2-hexen-1-yl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various substituted cyclopentanones, alcohols, and carboxylic acids, depending on the type of reaction and reagents used.

Scientific Research Applications

Structure and Characteristics

- Molecular Formula : C₁₁H₁₈O

- Molar Mass : 170.26 g/mol

- CAS Number : 16299-99-7

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | 164 °C |

| Density | 0.87 g/cm³ |

| Solubility in Water | Insoluble |

Fragrance Industry

Cyclopentanone, 2-(2-hexen-1-yl)- is utilized as a fragrance ingredient due to its pleasant odor profile. It imparts fruity and floral notes, making it suitable for use in perfumes and personal care products. According to a patent, this compound can enhance fruity-exotic scent characteristics in formulations .

Chemical Synthesis

This compound serves as an intermediate in organic synthesis, particularly in the production of other complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Alkylation Reactions : Used to introduce alkyl groups into other compounds.

- Reduction Reactions : Can be reduced to form alcohols or other functional groups.

Biological Research

Research has indicated potential biological activities of cyclopentanone derivatives. Studies suggest that compounds similar to cyclopentanone may exhibit:

- Antimicrobial Activity : Some derivatives have shown effectiveness against specific bacterial strains.

- Anti-inflammatory Properties : Investigations into cyclopentanone derivatives have suggested possible applications in reducing inflammation.

Case Study 1: Fragrance Development

A study evaluated the sensory characteristics of cyclopentanone compounds in fragrance formulations. The findings highlighted that the inclusion of cyclopentanone, 2-(2-hexen-1-yl)- significantly improved the overall scent profile, making it more appealing for consumer products.

Case Study 2: Antimicrobial Testing

In a laboratory setting, cyclopentanone derivatives were tested against various pathogens. The results demonstrated that certain derivatives exhibited notable antimicrobial properties, suggesting their potential use in pharmaceutical applications or as preservatives in cosmetics.

Mechanism of Action

The mechanism of action of cyclopentanone, 2-(2-hexen-1-yl)- involves its interaction with specific molecular targets and pathways. For example, in fragrance applications, the compound interacts with olfactory receptors to produce a characteristic scent. In chemical reactions, its reactivity is influenced by the presence of the hexenyl group, which can participate in various chemical transformations .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The hexenyl group distinguishes this compound from other alkyl- or alkenyl-substituted cyclopentanones. A comparative analysis is provided below:

Key Observations :

- Lipophilicity : Longer or unsaturated substituents (e.g., hexenyl vs. pentyl) increase LogP, enhancing lipid solubility .

- Boiling Points : Unsaturation (hexenyl) and bulkier substituents (e.g., menthyl) elevate boiling points due to increased van der Waals interactions .

Antioxidant and Enzyme Inhibition

- Cyclopentanone derivatives with methoxy or hydroxy groups (e.g., compound 3d in ) exhibit strong antioxidant activity (IC₅₀ < 10 μM) and angiotensin-converting enzyme (ACE) inhibition, attributed to electron-donating substituents .

Catalytic and Oxidative Behavior

- Cyclopentanone itself accelerates alkene oxidation in fuel blends by catalyzing epoxide formation .

- The hexenyl group in 2-(2-hexen-1-yl)cyclopentanone could participate in similar low-temperature oxidation pathways, though this remains untested .

Structural Analog Case Studies

2-(p-Menth-1-ene-10-yl)cyclopentanone: Features a cyclohexenyl-propyl substituent, increasing molecular weight (220.56 g/mol) and LogP (4.20). Classified as an environmental hazard (PEC/PNEC >1) with moderate ecotoxicity (algae NOEC: 0.07 mg/L) .

3-Methyl-2-(pentyloxy)-2-cyclopenten-1-one :

- Ether-linked substituent reduces LogP (2.50) and introduces sensitization concerns (QRA category 4 limit: 0.5%) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Cyclopentanone, 2-(2-hexen-1-yl)-, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis typically involves alkylation of cyclopentanone derivatives with 2-hexen-1-yl groups. A key enantioselective approach uses chiral catalysts or auxiliaries to control stereochemistry. For example, X-ray crystallography (via SHELX86/SHELXL refinement) confirms configurations post-synthesis . Reaction parameters like temperature (e.g., 0–25°C), solvent polarity, and catalyst loading (e.g., 5–10 mol%) critically affect yield and enantiomeric excess. Comparative analysis of NMR data (¹H and ¹³C) and optical rotation values can validate stereochemical fidelity .

Q. How can researchers verify the structural integrity of Cyclopentanone, 2-(2-hexen-1-yl)-, using spectroscopic and crystallographic methods?

- Methodological Answer :

- X-ray Crystallography : Direct methods (SHELX86) refine non-hydrogen atoms with anisotropic thermal parameters, while hydrogen atoms are geometrically placed (1.2× thermal parameters of bonded carbons) .

- Mass Spectrometry : Compare experimental fragmentation patterns (e.g., m/z peaks) with NIST library data for derivatives like 2-(1-methylpropyl)-cyclopentanone .

- NMR : Assign δ values for the α,β-unsaturated ketone (C=O at ~210 ppm in ¹³C NMR; vinyl protons at 5–6 ppm in ¹H NMR) .

Q. What safety protocols are recommended for handling Cyclopentanone derivatives in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves (tested via EN374) for liquid handling; evaluate glove compatibility under specific solvent conditions (e.g., acetone or DCM mixtures) .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks (flash point: ~163°F for similar cyclopentanone analogs) .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous washing due to environmental toxicity (UN 3082 classification) .

Advanced Research Questions

Q. How do catalytic systems for Cyclopentanone alkylation impact reaction efficiency and selectivity?

- Methodological Answer :

- Heterogeneous Catalysts : Zeolites or MgO-Al₂O₃ composites enhance aldol condensation yields (e.g., 70–85%) by promoting enolate formation .

- Homogeneous Catalysts : Chiral Lewis acids (e.g., BINOL-derived complexes) achieve enantiomeric excess >90% but require rigorous moisture control .

- Kinetic Studies : Monitor reaction progress via GC-MS or in situ IR to optimize catalyst loading and reduce byproducts (e.g., over-alkylated derivatives) .

Q. What strategies resolve contradictions in spectral data for Cyclopentanone, 2-(2-hexen-1-yl)-, derivatives?

- Methodological Answer :

- Data Triangulation : Cross-validate NMR assignments with computational simulations (DFT for ¹³C chemical shifts) and HSQC/HMBC correlations .

- Isotopic Labeling : Use ²H or ¹³C-labeled precursors to trace unexpected peaks (e.g., tautomerization artifacts) .

- Crystallographic Refinement : Address thermal motion discrepancies by refining anisotropic displacement parameters (ADPs) for non-H atoms .

Q. How can researchers optimize solvent systems to improve the scalability of Cyclopentanone, 2-(2-hexen-1-yl)-, synthesis?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, THF) vs. non-polar (toluene) to balance reaction rate and byproduct formation. For example, THF increases enolate stability but may reduce electrophilicity of alkylating agents .

- Green Chemistry : Replace traditional solvents with bio-based alternatives (e.g., cyclopentyl methyl ether) to improve sustainability metrics (E-factor <5) .

- Phase-Transfer Catalysis : Use TBAB in biphasic systems (water/toluene) to enhance interfacial reactivity for large-scale batches .

Q. What computational methods aid in predicting the physicochemical properties of Cyclopentanone derivatives?

- Methodological Answer :

- QSPR Models : Correlate logP (e.g., 0.94 for 2-acetylcyclopentanone) with alkyl chain length and substituent polarity .

- MD Simulations : Predict boiling points (e.g., 322.4°C for 2-(1-phenylethylidene)-cyclopentanone) using force fields like OPLS-AA .

- Docking Studies : Screen bioactivity by simulating interactions with target enzymes (e.g., cytochrome P450 for metabolic stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.